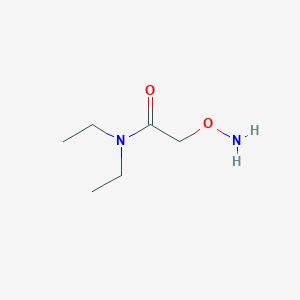![molecular formula C11H9N3 B13784729 1h-[1,3]Diazepino[1,7-a]benzimidazole CAS No. 93281-49-3](/img/structure/B13784729.png)
1h-[1,3]Diazepino[1,7-a]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-[1,3]Diazepino[1,7-a]benzimidazole is a heterocyclic compound that features a fusion of a diazepine ring with a benzimidazole ring. This unique structure imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-[1,3]Diazepino[1,7-a]benzimidazole typically involves the reaction of 2-(aminomethyl)benzimidazole with various reagents. For instance, the reaction with ethyl acetoacetate yields a diazepinone-benzimidazole derivative . Other synthetic routes include the reaction with phenylhydrazono ethylacetoacetate, acetyl acetone, and ethyl cyanoacetate, each producing different derivatives of the compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-[1,3]Diazepino[1,7-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered chemical properties.
Substitution: The compound can undergo substitution reactions, where different substituents replace hydrogen atoms in the structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkyl halides, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with ethyl acetoacetate produces a diazepinone derivative, while the reaction with phenylhydrazono ethylacetoacetate yields a phenylhydrazino diazepinone derivative .
Applications De Recherche Scientifique
1H-[1,3]Diazepino[1,7-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-[1,3]Diazepino[1,7-a]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, some derivatives of the compound have been shown to interact with the benzodiazepine site of the GABA_A receptor, exerting anxiolytic effects . Additionally, the compound may interact with other receptors and enzymes, influencing various biological processes.
Comparaison Avec Des Composés Similaires
1H-[1,3]Diazepino[1,7-a]benzimidazole can be compared with other similar compounds, such as:
Benzimidazole: A simpler structure with a wide range of biological activities.
Diazepine: Another heterocyclic compound with a diazepine ring, but without the benzimidazole fusion.
Phenylhydrazino diazepinone: A derivative of this compound with unique chemical properties.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties not found in simpler compounds.
Propriétés
Numéro CAS |
93281-49-3 |
|---|---|
Formule moléculaire |
C11H9N3 |
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
1H-[1,3]diazepino[1,7-a]benzimidazole |
InChI |
InChI=1S/C11H9N3/c1-2-5-10-9(4-1)13-11-6-3-7-12-8-14(10)11/h1-7H,8H2 |
Clé InChI |
PEAFIEXSTKYFNO-UHFFFAOYSA-N |
SMILES canonique |
C1N=CC=CC2=NC3=CC=CC=C3N21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-8-(9H-fluoren-9-ylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13784651.png)
![4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione](/img/structure/B13784657.png)
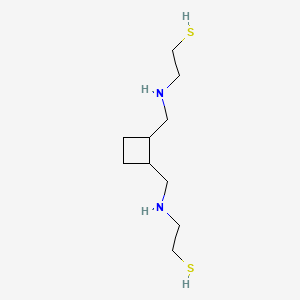

![N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-1,2-diyl]]distearamide](/img/structure/B13784676.png)
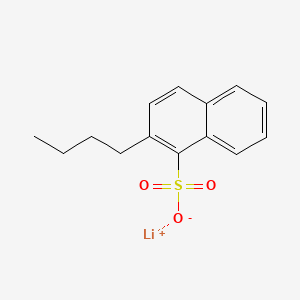
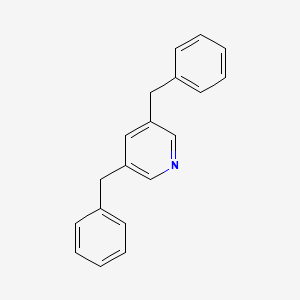

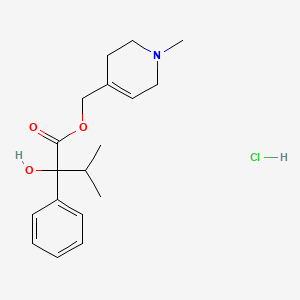
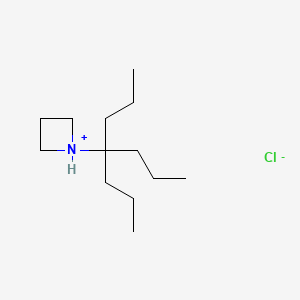
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-](/img/structure/B13784748.png)
![4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate](/img/structure/B13784760.png)
